molecular formula C14H18ClNO2 B14960574 2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone

2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone

Katalognummer: B14960574
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: SIXFBUYTFMRSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethylmorpholine moiety

Vorbereitungsmethoden

The synthesis of 2-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one typically involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, modulating their activity. The dimethylmorpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one can be compared with similar compounds such as:

    2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethan-1-one: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    2-(4-Bromophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one: The bromine atom may confer different reactivity and properties compared to the chlorine atom.

Eigenschaften

Molekularformel

C14H18ClNO2

Molekulargewicht

267.75 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C14H18ClNO2/c1-10-8-16(9-11(2)18-10)14(17)7-12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3

InChI-Schlüssel

SIXFBUYTFMRSFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)C(=O)CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.